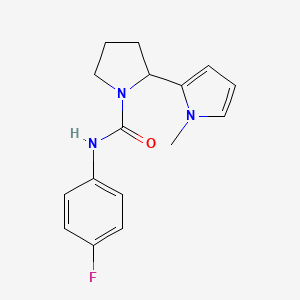
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound interacts with the GABAergic and serotonergic systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one in lab experiments is its potential as a neuroprotective agent and as a treatment for depression and anxiety. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one. One direction is the further investigation of its potential as a neuroprotective agent and as a treatment for depression and anxiety. Another direction is the study of its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with enhanced biological activity.
Synthesis Methods
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with sodium azide and copper sulfate in the presence of acetic acid. This reaction results in the formation of the tetrazole ring, which is responsible for the compound's biological activity.
Scientific Research Applications
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been studied extensively for its potential in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety.
properties
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)19(26-16-21-22-23-26)15-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZNOGTHMWBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)

![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
